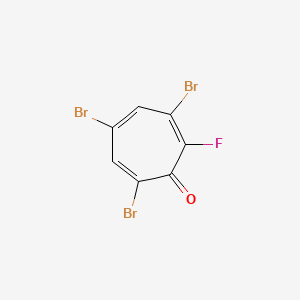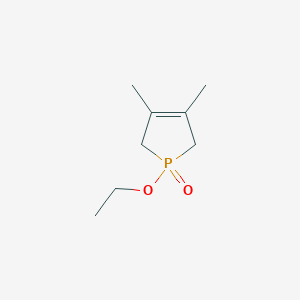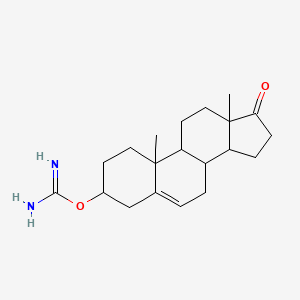![molecular formula C20H22O5 B14749493 (1S,5S,6S,7S)-7-(4-hydroxy-3-methoxyphenyl)-3-methoxy-6-methyl-5-prop-2-enylbicyclo[3.2.1]oct-3-ene-2,8-dione](/img/structure/B14749493.png)
(1S,5S,6S,7S)-7-(4-hydroxy-3-methoxyphenyl)-3-methoxy-6-methyl-5-prop-2-enylbicyclo[3.2.1]oct-3-ene-2,8-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (1S,5S,6S,7S)-7-(4-hydroxy-3-methoxyphenyl)-3-methoxy-6-methyl-5-prop-2-enylbicyclo[321]oct-3-ene-2,8-dione is a complex organic molecule with a unique bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5S,6S,7S)-7-(4-hydroxy-3-methoxyphenyl)-3-methoxy-6-methyl-5-prop-2-enylbicyclo[3.2.1]oct-3-ene-2,8-dione typically involves multiple steps, starting from simpler organic precursors. The key steps include:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.
Functional group modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and energy consumption.
化学反応の分析
Types of Reactions
The compound undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds in the bicyclic core can be reduced to form saturated compounds.
Substitution: The methoxy and hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the double bonds may result in a fully saturated bicyclic compound.
科学的研究の応用
Chemistry
In chemistry, this compound serves as a valuable intermediate for the synthesis of more complex molecules. Its unique structure and reactivity make it a useful building block in organic synthesis.
Biology
In biological research, the compound’s functional groups and stereochemistry may be explored for their interactions with biological macromolecules, potentially leading to the discovery of new biochemical pathways or therapeutic targets.
Medicine
The compound’s potential medicinal properties, such as anti-inflammatory or antioxidant activities, are of interest in pharmaceutical research. Its structural features may be optimized to develop new drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, the compound may be used as a precursor for the synthesis of specialty chemicals, polymers, or materials with unique properties.
作用機序
The mechanism by which (1S,5S,6S,7S)-7-(4-hydroxy-3-methoxyphenyl)-3-methoxy-6-methyl-5-prop-2-enylbicyclo[3.2.1]oct-3-ene-2,8-dione exerts its effects depends on its interactions with molecular targets. These interactions may involve:
Binding to enzymes or receptors: The compound’s functional groups may interact with active sites or binding pockets, modulating the activity of enzymes or receptors.
Pathway modulation: The compound may influence cellular signaling pathways, leading to changes in gene expression, protein activity, or metabolic processes.
類似化合物との比較
Similar Compounds
(1S,5S,6R)-6-acetylamino-(5′-methoxyindolo[2,3-b])bicyclo[3.2.1]oct-2-ene: This compound shares a similar bicyclic structure but differs in its functional groups and stereochemistry.
8-azabicyclo[3.2.1]octane: Another bicyclic compound with a different core structure and biological activity.
Uniqueness
The uniqueness of (1S,5S,6S,7S)-7-(4-hydroxy-3-methoxyphenyl)-3-methoxy-6-methyl-5-prop-2-enylbicyclo[32
特性
分子式 |
C20H22O5 |
|---|---|
分子量 |
342.4 g/mol |
IUPAC名 |
(1S,5S,6S,7S)-7-(4-hydroxy-3-methoxyphenyl)-3-methoxy-6-methyl-5-prop-2-enylbicyclo[3.2.1]oct-3-ene-2,8-dione |
InChI |
InChI=1S/C20H22O5/c1-5-8-20-10-15(25-4)18(22)17(19(20)23)16(11(20)2)12-6-7-13(21)14(9-12)24-3/h5-7,9-11,16-17,21H,1,8H2,2-4H3/t11-,16+,17+,20+/m0/s1 |
InChIキー |
WDPDGHCWVZXPFP-KUVYRUGBSA-N |
異性体SMILES |
C[C@H]1[C@@H]([C@@H]2C(=O)C(=C[C@]1(C2=O)CC=C)OC)C3=CC(=C(C=C3)O)OC |
正規SMILES |
CC1C(C2C(=O)C(=CC1(C2=O)CC=C)OC)C3=CC(=C(C=C3)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


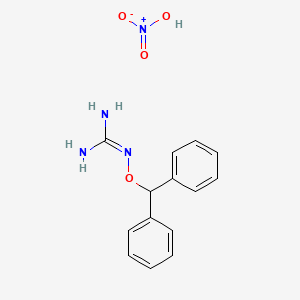
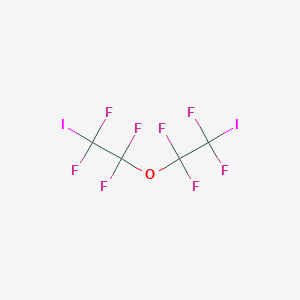
![2,2-Bis[(4-chlorophenoxy)methyl]propane-1,3-diol](/img/structure/B14749426.png)

![[2-Hydroxy-4-(3-trifluoromethyl-3H-diazirin-3-yl)-phenyl]-carbamic acid phenyl ester](/img/structure/B14749435.png)
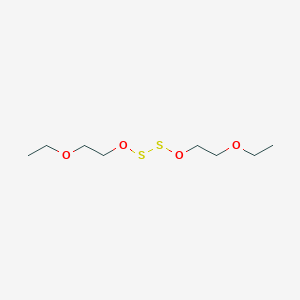
![3-hydroxy-10a,12a-dimethyl-4,4a,4b,5,6,10b,11,12-octahydro-3H-naphtho[2,1-f]chromene-2,8-dione](/img/structure/B14749448.png)
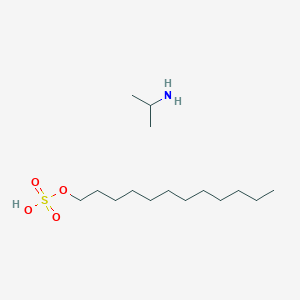
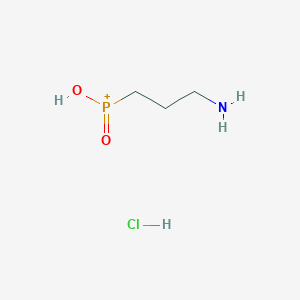
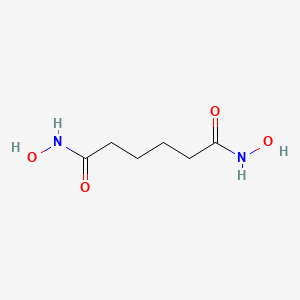
![Ethyl 4-[(e)-(2,4,6-triaminopyrimidin-5-yl)diazenyl]benzoate](/img/structure/B14749466.png)
